molecular formula C13H18Cl2N2O2 B13750576 2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride CAS No. 100836-82-6

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride

Cat. No.: B13750576
CAS No.: 100836-82-6
M. Wt: 305.20 g/mol
InChI Key: RCMOHZNFLDFWLN-UHFFFAOYSA-N
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Description

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride is a chemical compound that features a pyrrolidine ring, an ethyl chain, and a chlorocarbanilate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride typically involves the reaction of 2-chlorocarbanilic acid with 2-(pyrrolidin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorocarbanilate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    2-Chlorocarbanilic Acid: A precursor in the synthesis of chlorocarbanilate derivatives.

    Ethyl 2-chlorocarbanilate: A related compound with similar structural features.

Uniqueness

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

100836-82-6

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

2-pyrrolidin-1-ium-1-ylethyl N-(2-chlorophenyl)carbamate;chloride

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-11-5-1-2-6-12(11)15-13(17)18-10-9-16-7-3-4-8-16;/h1-2,5-6H,3-4,7-10H2,(H,15,17);1H

InChI Key

RCMOHZNFLDFWLN-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](C1)CCOC(=O)NC2=CC=CC=C2Cl.[Cl-]

Origin of Product

United States

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